molecular formula C8H7BrN2O B12957569 2-(2-Bromo-6-methoxypyridin-4-yl)acetonitrile

2-(2-Bromo-6-methoxypyridin-4-yl)acetonitrile

Cat. No.: B12957569
M. Wt: 227.06 g/mol
InChI Key: NCKVCMHDNBKHFK-UHFFFAOYSA-N
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Description

2-(2-Bromo-6-methoxypyridin-4-yl)acetonitrile is a chemical compound with the molecular formula C8H6BrNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 2-position, a methoxy group at the 6-position, and an acetonitrile group at the 4-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-6-methoxypyridin-4-yl)acetonitrile typically involves the bromination of 6-methoxypyridine followed by the introduction of the acetonitrile group. One common method involves the reaction of 6-methoxypyridine with bromine in the presence of a suitable catalyst to yield 2-bromo-6-methoxypyridine. This intermediate is then reacted with acetonitrile under specific conditions to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-6-methoxypyridin-4-yl)acetonitrile can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(2-Bromo-6-methoxypyridin-4-yl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Bromo-6-methoxypyridin-4-yl)acetonitrile depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-methoxypyridine
  • 2-Bromo-6-methoxy-4-methylpyridine
  • 2-Bromo-6-methoxypyridin-4-yl)methanol
  • 2-Bromo-6-methoxyisonicotinonitrile
  • 2-Bromo-6-methoxypyridin-4-yl)methanamine

Uniqueness

2-(2-Bromo-6-methoxypyridin-4-yl)acetonitrile is unique due to the presence of the acetonitrile group, which can significantly influence its reactivity and applications. This functional group can participate in various chemical reactions, making the compound versatile for different synthetic and research purposes .

Properties

Molecular Formula

C8H7BrN2O

Molecular Weight

227.06 g/mol

IUPAC Name

2-(2-bromo-6-methoxypyridin-4-yl)acetonitrile

InChI

InChI=1S/C8H7BrN2O/c1-12-8-5-6(2-3-10)4-7(9)11-8/h4-5H,2H2,1H3

InChI Key

NCKVCMHDNBKHFK-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=CC(=C1)CC#N)Br

Origin of Product

United States

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